dx-9065a dx-9065a DX-9065A is a factor Xa inhibitor potentially for the treatment of acute coronary syndromes, thrombosis and angina. DX-9065a inhibits proinflammatory events induced by gingipains and factor Xa. DX-9065a is a competitive inhibitor of the Spectrozyme FXa (SpFXa) cleavage by both fXa and prothrombinase with similar K(i) values of approximately 10-20 nM.
Brand Name: Vulcanchem
CAS No.: 155204-81-2
VCID: VC0526740
InChI: InChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1
SMILES: CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl
Molecular Formula: C26H39ClN4O8
Molecular Weight: 571.1 g/mol

dx-9065a

CAS No.: 155204-81-2

Cat. No.: VC0526740

Molecular Formula: C26H39ClN4O8

Molecular Weight: 571.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

dx-9065a - 155204-81-2

Specification

CAS No. 155204-81-2
Molecular Formula C26H39ClN4O8
Molecular Weight 571.1 g/mol
IUPAC Name (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;pentahydrate;hydrochloride
Standard InChI InChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1
Standard InChI Key LJCBAPRMNYSDOP-LVCYMWGESA-N
Isomeric SMILES CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl
SMILES CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl
Canonical SMILES CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl
Appearance Solid powder

Introduction

Chemical Structure and Synthesis of DX-9065a

Structural Characteristics

DX-9065a, chemically designated as (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride pentahydrate, features a naphthyl-amidine core critical for FXa binding . X-ray crystallography confirms its (2S,3'S) absolute configuration, with the pyrrolidine ring and acetimidoyl moiety enhancing target affinity . The compound’s molecular weight is 228 g/mol, and its PubChem CID (698648) provides access to extensive physicochemical data .

Synthetic Pathway

The synthesis of DX-9065a involves a multi-step process (Table 1):

Table 1: Key Steps in DX-9065a Synthesis

StepReaction TypeReagents/ConditionsIntermediate
1Condensation(3R)-3-pyrrolidinol + phenylglyoxylate(3S)-α-keto-ester
2Wittig ReactionPhosphonium salts, DBUEthyl propanoate derivatives
3Catalytic HydrogenationH₂/Pd-CDiastereomeric mixture
4CrystallizationEthanol(2S,3'S)-isomer
5Pinner SynthesisNH₃/MeOHAmidine intermediate
6AcetimidoylationEthyl acetimidate hydrochlorideN-acetimidoyl derivative
7Acidic HydrolysisHClDX-9065a (crude)
8CrystallizationWater/ethanolFinal product

This route achieves an enantiomerically pure product through strategic use of crystallization and stereoselective reactions. Alternative pathways, such as triflation of 7-methoxy-2-naphthol, have been explored to optimize yield .

Mechanism of Action and Selectivity Profile

Reversible FXa Inhibition

DX-9065a binds the active site of FXa through a dual mechanism: its amidine group interacts with the S1 pocket, while the naphthyl moiety occupies the S4 subsite . Structural studies by Stubbs et al. (1995) revealed that the inhibitor’s pyrrolidine ring induces conformational changes in FXa, enhancing binding specificity . Unlike indirect FXa inhibitors (e.g., heparin-antithrombin complexes), DX-9065a operates independently of cofactors, enabling predictable pharmacokinetics .

Selectivity Across Proteases

The inhibitor’s selectivity was quantified against a panel of serine proteases (Table 2):

Table 2: Inhibitory Potency (Ki) of DX-9065a Against Human Proteases

EnzymeKi (nM)Clinical Relevance
Factor Xa41Target for anticoagulation
Thrombin>2,000Avoids bleeding risks
Trypsin620Limited off-target activity
Plasmin23,000Reduces fibrinolysis interference
Tissue kallikrein1,000,000Minimizes inflammatory side effects

This profile underscores DX-9065a’s suitability for long-term anticoagulation without compromising hemostatic balance .

Pharmacological Effects in Preclinical Models

Anticoagulant Activity

In rat models of tumor-induced DIC, subcutaneous DX-9065a (0.03–0.1 mg/kg/hr) attenuated thrombocytopenia and hypofibrinogenemia by 85–90% . The compound normalized thrombin-antithrombin III complex (TAT) levels, indicating effective suppression of thrombin generation .

Anti-Inflammatory Properties

Beyond coagulation, DX-9065a inhibits Porphyromonas gingivalis cysteine proteases (gingipain R/K), with Ki values of 120–150 nM . This dual activity suggests therapeutic potential in periodontitis and sepsis-associated coagulopathies .

Clinical Development and Trials

Phase II studies evaluated DX-9065a in acute coronary syndromes (ACS) and deep vein thrombosis (DVT). Alexander et al. (2005) reported a 68% reduction in thrombotic events with intravenous DX-9065a (1.2 μg/kg/min) compared to heparin . Becker et al. (2006) demonstrated dose-dependent prolongation of prothrombin time (PT) without major bleeding in DVT patients . Ongoing trials are exploring oral formulations to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator